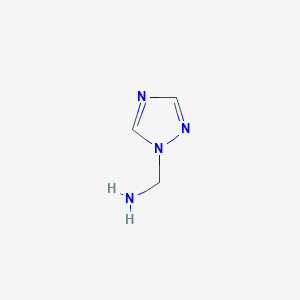

1-(1H-1,2,4-Triazol-1-yl)methanamine

Description

Contextual Significance of 1,2,4-Triazole (B32235) Heterocycles in Chemical Research

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is a cornerstone in medicinal and materials chemistry. frontiersin.orgnih.govwikipedia.org Its unique structural and electronic properties, including hydrogen bonding capability, dipole character, and relative stability, make it a privileged scaffold in drug design. nih.gov Derivatives of 1,2,4-triazole are known to exhibit a vast spectrum of biological activities, which has spurred extensive research. researchgate.netbohrium.comdergipark.org.tr

These activities include antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, antiviral, and antioxidant properties. nih.govresearchgate.netnih.gov The versatility of the 1,2,4-triazole nucleus is demonstrated by its incorporation into numerous clinically successful drugs. lifechemicals.com Notable examples include the antifungal agents Fluconazole (B54011) and Itraconazole (B105839), the antiviral drug Ribavirin, and the anxiolytic Alprazolam. frontiersin.orglifechemicals.commdpi.com Beyond pharmacology, 1,2,4-triazole derivatives are also investigated for applications in agrochemicals, corrosion inhibition, and materials science, highlighting their broad importance in chemical research. nih.govlifechemicals.com

Table 1: Selected Applications of 1,2,4-Triazole Derivatives in Research and Development

| Field of Application | Specific Activity or Use | Key Examples |

|---|---|---|

| Medicinal Chemistry | Antifungal | Fluconazole, Itraconazole, Voriconazole frontiersin.orgnih.gov |

| Antiviral | Ribavirin frontiersin.orgmdpi.com | |

| Anticancer | Letrozole (B1683767), Anastrozole nih.gov | |

| Anxiolytic | Alprazolam mdpi.com | |

| Antimicrobial | Ciprofloxacin-1,2,4-triazole hybrids nih.gov | |

| Antitubercular | Pyridine-1,2,4-triazole derivatives mdpi.com | |

| Agrochemicals | Fungicides | Epoxiconazole, Propiconazole mdpi.com |

| Plant Growth Retardants | Paclobutrazole mdpi.com | |

| Materials Science | Corrosion Inhibitors | Benzotriazole and related compounds mdpi.com |

| Ionic Liquids | 1,2,4-triazolium salts lifechemicals.com |

Scope and Relevance of Research Pertaining to the 1-(1H-1,2,4-Triazol-1-yl)methanamine Core Structure

The specific structural motif of an aminomethyl group attached to a 1,2,4-triazole ring, as seen in this compound, is a significant building block in synthetic and medicinal chemistry. rsc.org Research has demonstrated that this core structure is a key component in various biologically active compounds. For instance, the aminomethyl 1,2,4-triazole scaffold is found within the molecular architecture of certain benzodiazepine (B76468) antidepressants, such as Alprazolam and Etizolam. rsc.org

The utility of this structure extends to its role as a versatile synthetic intermediate. rsc.org Derivatives, such as those with substitutions on the triazole ring or the methylamine (B109427) group, are actively synthesized and explored for their potential in creating more complex molecules. A notable example is the synthesis of tert-butyl ((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)methyl)carbamate, a related structure that serves as a building block. rsc.orgrsc.org Furthermore, research has shown that such derivatives can be used to construct components of advanced therapeutic agents, including the PARP inhibitor Fuzuloparib, and can be incorporated into peptides to serve as molecular probes. rsc.orgrsc.org This highlights the relevance of the this compound core in the development of novel chemical entities for pharmaceutical research.

Structural Diversity and Isomeric Considerations within Triazole Methanamines

The structural diversity of triazole methanamines arises from several sources of isomerism, beginning with the triazole core itself. Triazole exists as two primary structural isomers: 1,2,3-triazole and 1,2,4-triazole, which differ in the relative positions of their three nitrogen atoms. nih.govwikipedia.orgacs.org Consequently, an aminomethyl derivative of a 1,2,3-triazole, such as (1H-1,2,3-Triazol-4-yl)methanamine, is a structural isomer of this compound. biosynth.com

Within the 1,2,4-triazole system, tautomerism is a key consideration. The parent ring can exist in two tautomeric forms: the 1H- and 4H- tautomers. nih.govguidechem.com The 1H form is generally considered to be the more stable of the two. nih.gov

Furthermore, positional isomerism is critical for the this compound structure. The methanamine (-CH₂NH₂) group can be attached to any of the ring's three nitrogen atoms or two carbon atoms, leading to distinct positional isomers with potentially different chemical and biological properties. The name this compound specifies that the methanamine group is bonded to the N1 position of the triazole ring. Other positional isomers would include attachment at the N4, C3, or C5 positions.

Table 2: Positional Isomers of Methanamine on the 1,2,4-Triazole Ring

| Isomer Name | Point of Attachment | Chemical Structure |

|---|---|---|

| This compound | N1 |  |

| (4H-1,2,4-Triazol-4-yl)methanamine | N4 |  |

| (1H-1,2,4-Triazol-3-yl)methanamine | C3 |  |

| (1H-1,2,4-Triazol-5-yl)methanamine | C5 |  |

Note: The C3 and C5 positions of the parent 1H-1,2,4-triazole are equivalent.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazol-1-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-1-7-3-5-2-6-7/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCVYGBHPYAFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618242 | |

| Record name | 1-(1H-1,2,4-Triazol-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879688-74-1 | |

| Record name | 1-(1H-1,2,4-Triazol-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1h 1,2,4 Triazol 1 Yl Methanamine and Its Analogues

Direct Synthetic Routes to Triazole Methanamine Derivatives

Direct synthesis methods provide efficient pathways to construct the core triazole ring and its derivatives. These routes often involve the cyclization of linear precursors.

The introduction of an amino group is a crucial step in synthesizing compounds like 1-(1H-1,2,4-triazol-1-yl)methanamine. Various strategies have been developed to functionalize the triazole scaffold with amine moieties. One common approach involves the reaction of hydrazides with an excess of hydrazine (B178648) hydrate (B1144303) under microwave irradiation, which can lead to the formation of N4-amino-1,2,4-triazoles in excellent yields. scispace.com

Another versatile method involves the use of amidines as a source of nitrogen atoms. nih.gov For instance, a one-pot, two-step process has been developed for producing 1,3,5-trisubstituted-1,2,4-triazoles with high yields. frontiersin.org This sequence begins with the in situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine and cyclizes to form the triazole ring. frontiersin.org This method demonstrates good functional group tolerance and high regioselectivity. frontiersin.org Furthermore, trifluoromethylated aminomethyl triazoles have been synthesized starting from ethyl trifluoroacetimidate and Boc-protected amino acid hydrazides, showcasing a pathway to complex aminomethyl-triazole derivatives. rsc.orgrsc.org

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| Substituted Aryl Hydrazides | Hydrazine Hydrate, Microwave | N4-amino-1,2,4-triazoles | Excellent | scispace.com |

| Carboxylic Acids, Primary Amidines, Monosubstituted Hydrazines | One-pot, two-step | 1,3,5-trisubstituted 1,2,4-triazoles | Up to 90% | frontiersin.org |

| Ethyl Trifluoroacetimidate, Boc-amino acid hydrazides | Cyclization | [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine derivatives | Good | rsc.orgrsc.org |

Formylhydrazine-based methods are a cornerstone in the synthesis of the 1,2,4-triazole (B32235) ring. A widely used industrial process involves the reaction of hydrazine hydrate with formamide (B127407). google.comgoogle.com In this reaction, formamide first reacts with hydrazine hydrate to generate formylhydrazine (B46547) and ammonia. The formylhydrazine then undergoes nucleophilic addition with another molecule of formamide, followed by intermolecular dehydration and cyclization to yield the 1,2,4-triazole. google.com The reaction temperature and the rate of dehydration are critical parameters in this process. google.com Microwave irradiation has also been employed to synthesize substituted 1,2,4-triazoles from hydrazines and formamide, offering a simple, efficient, and catalyst-free method with excellent functional-group tolerance. organic-chemistry.org

Thiol-mediated routes offer another versatile approach to 1,2,4-triazole derivatives, particularly 1,2,4-triazole-3-thiols. These compounds are valuable intermediates for further functionalization. farmaciajournal.com A common synthesis involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by the cyclization of the resulting 1,4-substituted thiosemicarbazides. researchgate.net The cyclization is often carried out in the presence of a base like ammonia. farmaciajournal.com The resulting triazole-thiols can then be alkylated to introduce various side chains. researchgate.net For example, 4-amino-1,2,4-triazole-3-thiol (B7722964) can be synthesized and subsequently used to create Schiff bases, expanding the molecular diversity. nih.gov

| Precursors | Key Reagents | Method | Product | Reference |

| Hydrazine Hydrate, Formamide | - | Thermal Dehydration | 1,2,4-Triazole | google.comgoogle.com |

| Hydrazines, Formamide | - | Microwave Irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Carboxylic Acid Hydrazides, Isothiocyanates | Base (e.g., Ammonia) | Cyclization of Thiosemicarbazides | 1,2,4-Triazole-3-thiols | farmaciajournal.comresearchgate.net |

| 4-Amino-1,2,4-triazole-3-thiol | Aldehydes/Ketones | Schiff Base Formation | Triazole-based Schiff Bases | nih.gov |

Multi-Component Reaction Approaches in Triazole Chemistry

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time.

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity and has been adapted for the synthesis of complex heterocyclic systems containing the triazole moiety. mdpi.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By incorporating functional groups that can undergo subsequent intramolecular reactions, the Ugi adduct can be transformed into various polyheterocyclic compounds. nih.gov

For instance, a sequential Ugi reaction followed by an intramolecular azide-alkyne cycloaddition (IAAC) has been used to synthesize a variety of ring-fused triazoles. nih.gov In a similar vein, the Ugi-azide reaction, where the carboxylic acid component is replaced by hydrazoic acid, has been employed to synthesize tetrazole-triazole bis-heterocycles. mdpi.com This strategy highlights the modularity of MCRs in constructing complex molecules with linked heterocyclic systems. mdpi.com The development of these sequences allows for the creation of diverse libraries of compounds, such as triazole-linked cyclic glycopeptidomimetics and 2,5-diketopiperazines containing a 1,2,3-triazole moiety. mdpi.comresearchgate.net

Electrochemical synthesis has emerged as a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh oxidants or transition-metal catalysts. researchgate.net A novel electrochemical multi-component reaction has been developed for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgresearchgate.net This process utilizes aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and an alcohol. researchgate.netisres.org In this system, the alcohol serves as both the solvent and a reactant, while NH₄OAc acts as the nitrogen source. organic-chemistry.org The reaction is facilitated by electrogenerated reactive iodine species and ammonia, allowing the process to proceed smoothly at room temperature. organic-chemistry.org This method offers a facile and environmentally friendly route to a wide array of 1,2,4-triazole derivatives in good to high yields. researchgate.net

| Reaction Type | Reactants | Key Features | Product | Reference |

| Ugi-Intramolecular Azide-Alkyne Cycloaddition | Aldehyde, Amine, Isocyanide, Azido-alkynoic acid | Sequential one-pot reaction | Fused triazoles | nih.gov |

| Ugi-Azide Reaction | 2H-1,2,3-triazole aldehyde, Amine, Isocyanide, Hydrazoic acid | Mild conditions, green solvent | Tetrazole–triazole bis-heterocycles | mdpi.com |

| Electrochemical MCR | Aryl hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | Avoids strong oxidants and metal catalysts | 1,5-disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.orgresearchgate.netisres.org |

Cycloaddition Reactions for the Construction of Triazole Rings

Cycloaddition reactions are powerful methods for constructing heterocyclic rings, including the 1,2,4-triazole system. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

A prominent method for synthesizing 1,2,4-triazoles is the [3+2] cycloaddition. researchgate.net This reaction can involve the 1,3-dipolar cycloaddition of nitrile ylides with diazonium salts, a process that can be catalyzed by copper to afford a diverse set of 1,2,4-triazoles under mild conditions. isres.orgresearchgate.net Another approach involves the reaction of nitrile imines with organo-cyanamide ions to selectively form 1,2,4-triazol-3-imines. researchgate.net Similarly, reacting hydrazonoyl hydrochlorides (which serve as nitrilimine precursors) with carbodiimides provides an effective route to 5-amino-1,2,4-triazoles. researchgate.net

Photochemical methods have also been developed. For example, the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates leads to the formation of an azomethine ylide, which then undergoes a dipolar cycloaddition with organic nitriles to produce 1,2,4-triazoles. rsc.org While 1,2,4-triazole-3,5-diones like PTAD and MTAD are well-known for participating in Diels-Alder reactions as dienophiles, the core 1,2,4-triazole ring itself is less commonly used in cycloadditions. acgpubs.org Nevertheless, these varied cycloaddition strategies represent a cornerstone for the construction of functionalized 1,2,4-triazole rings. researchgate.net

1,3-Dipolar Cycloaddition Methodologies

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings like the 1,2,4-triazole nucleus. In the context of synthesizing 1-substituted 1,2,4-triazoles, this methodology often involves the reaction of a 1,3-dipole with a suitable dipolarophile.

One common approach involves the reaction of nitrile imines, generated in situ from hydrazonoyl chlorides, with nitriles. While this method is versatile for creating a variety of substituted 1,2,4-triazoles, its direct application to the synthesis of this compound would require a protected aminonitrile, which can be challenging to handle.

A more relevant strategy within this category is the reaction of nitrilimines with amidines. This transition-metal-free approach allows for the efficient synthesis of fully substituted 1,2,4-triazoles under mild conditions. researchgate.net For the synthesis of analogues of this compound, a suitably protected amino-amidine could be employed as the reacting partner. The reaction proceeds with a high degree of regioselectivity, governed by the electronic and steric properties of the substituents on both the nitrile imine and the amidine.

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield (%) |

| Hydrazonoyl chloride | Amidine hydrochloride | NaHCO3, Ethyl acetate, 70°C | 1,3,5-Trisubstituted-1,2,4-triazole | up to 96 |

| Hydrazonoyl chloride | Nitrile | Base | 1,3,5-Trisubstituted-1,2,4-triazole | Good |

This table presents representative data for the synthesis of 1,2,4-triazole derivatives using 1,3-dipolar cycloaddition methodologies. The specific synthesis of this compound via this route is less commonly reported.

Azide-Alkyne Cycloaddition (Click Chemistry) in Triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of "click chemistry," renowned for its high efficiency and selectivity, particularly in the presence of a copper(I) catalyst (CuAAC). nih.gov This reaction typically yields 1,2,3-triazoles. However, modifications and alternative catalytic systems have been explored to access other triazole isomers.

While the direct synthesis of 1,2,4-triazoles via a standard azide-alkyne cycloaddition is not the conventional route, related click-type reactions are being developed. For instance, multi-component reactions involving azides can lead to the formation of the 1,2,4-triazole core.

The primary utility of click chemistry in the context of this compound lies in the functionalization of a pre-formed triazole ring. For example, a 1,2,4-triazole bearing an alkyne or azide (B81097) handle can be readily coupled with a variety of molecules, including those containing a protected aminomethyl group, using CuAAC. This modular approach is highly valuable for generating libraries of analogues for structure-activity relationship studies.

| Alkyne Component | Azide Component | Catalyst | Solvent | Product |

| Propargylamine (protected) | Azido-functionalized molecule | CuSO4, Sodium Ascorbate | t-BuOH/H2O | 1,4-disubstituted 1,2,3-triazole |

| Ethynyl-1,2,4-triazole | Azidomethyl-containing compound | Cu(I) source | Various | 1-(1H-1,2,4-triazol-1-yl)methyl-1H-1,2,3-triazole derivative |

This table illustrates the application of azide-alkyne cycloaddition in generating triazole-containing compounds. The direct synthesis of this compound via a click reaction forming the 1,2,4-triazole ring is not a standard method.

Strategic Functionalization and Derivatization from Precursors

Nucleophilic Substitution Reactions in Triazole Functionalization

A highly effective and widely used method for the synthesis of this compound and its analogues is the direct N-alkylation of the 1,2,4-triazole ring. This nucleophilic substitution reaction involves the attack of the triazole anion on an electrophilic carbon atom.

The regioselectivity of this reaction is a critical aspect, as 1,2,4-triazole has two potential nucleophilic nitrogen atoms (N1 and N4). Alkylation typically yields a mixture of N1 and N4 substituted isomers. However, reaction conditions can be optimized to favor the desired N1 isomer. The use of specific bases, solvents, and alkylating agents plays a crucial role in directing the regiochemical outcome. For instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of 1-substituted-1,2,4-triazoles with a regioselectivity of approximately 90:10. researchgate.net

To synthesize this compound, a protected aminomethyl halide, such as N-(chloromethyl)phthalimide or N-(bromomethyl)formamide, is commonly used as the alkylating agent. The protecting group can then be removed in a subsequent step to yield the final product.

| Alkylating Agent | Base | Solvent | N1:N4 Ratio |

| 4-Nitrobenzyl halide | DBU | THF | 90:10 |

| Dihaloalkanes | K2CO3 | Acetone | N(2) isomer favored |

| Alkyl halides | K2CO3 / Ionic Liquid | Microwave | Regioselective |

This table summarizes the regioselectivity of the N-alkylation of 1,2,4-triazole under various conditions, which is a key strategy for synthesizing 1-substituted 1,2,4-triazoles.

Oxidative Coupling and Aromatization Processes

Oxidative coupling and subsequent aromatization represent another important strategy for the synthesis of the 1,2,4-triazole ring. These methods often involve the formation of a dihydro-1,2,4-triazole intermediate (a triazoline) which is then oxidized to the aromatic triazole.

A common approach involves the reaction of hydrazones with amines under aerobic oxidative conditions. isres.org This process can be catalyzed by iodine and proceeds through a cascade of C-H functionalization, double C-N bond formation, and finally, oxidative aromatization to yield 1,3,5-trisubstituted 1,2,4-triazoles. isres.org To apply this to the synthesis of analogues of the target compound, a hydrazone and a protected amino-aldehyde or its equivalent would be required.

Another relevant method is the oxidative cyclization of amidrazones. This can be achieved using various oxidizing agents. For instance, manganese dioxide has been used for the facile one-pot synthesis of N-fused 1,2,4-triazoles. dntb.gov.ua The choice of oxidant and reaction conditions can influence the efficiency and substrate scope of the reaction.

| Starting Materials | Catalyst/Oxidant | Key Transformation | Product |

| Hydrazone and Amine | I2 / TBHP | Oxidative Aromatization | 1,3,5-Trisubstituted 1,2,4-triazole |

| Amidrazone | Oxidizing Agent | Oxidative Cyclization | 1,2,4-Triazole derivative |

| Amidines | Cu catalyst / O2 | Oxidative C(sp3)-H functionalization | 1,3-Disubstituted 1,2,4-triazole |

This table highlights various oxidative strategies for the synthesis of the 1,2,4-triazole ring.

Catalytic Systems in the Synthesis of 1,2,4-Triazole Derivatives

Copper-Catalyzed Reactions for Triazole Ring Formation

Copper catalysts have proven to be highly effective in promoting the formation of the 1,2,4-triazole ring through various reaction pathways. These methods often offer mild reaction conditions, good functional group tolerance, and high yields.

One notable copper-catalyzed method is the intermolecular [3+2] cycloaddition of isocyanides with diazonium salts, where Cu(II) catalysis can selectively produce 1,5-disubstituted 1,2,4-triazoles. isres.org In contrast, Ag(I) catalysis in the same reaction leads to the 1,3-disubstituted isomer. isres.org

Another significant copper-catalyzed approach is the oxidative functionalization of C(sp3)-H bonds in amidines. isres.org This allows for the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines and reaction partners like trialkylamines, DMF, or DMSO, with oxygen as the oxidant. isres.org

Furthermore, a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from two different nitriles and hydroxylamine (B1172632) has been developed. researchgate.net This process involves the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular cyclization. researchgate.net

| Reactants | Copper Catalyst | Key Features | Product |

| Isocyanides and Diazonium Salts | Cu(II) | Regioselective for 1,5-isomer | 1,5-Disubstituted 1,2,4-triazole |

| Amidines and Trialkylamines/DMF/DMSO | Cu catalyst / O2 | Oxidative C(sp3)-H functionalization | 1,3-Disubstituted 1,2,4-triazole |

| Nitriles and Hydroxylamine | Cu(OAc)2 | One-pot synthesis | 3,5-Disubstituted 1,2,4-triazole |

This table provides an overview of copper-catalyzed reactions for the synthesis of 1,2,4-triazole derivatives.

Metal-Free Catalytic Strategies

The development of metal-free catalytic strategies for the synthesis of this compound and its analogues represents a significant advancement in sustainable chemistry. These methods circumvent the use of potentially toxic and expensive metal catalysts, often offering milder reaction conditions and simplified purification procedures. Research in this area has focused on the use of organocatalysts, iodine-mediated reactions, and catalyst-free multicomponent reactions to construct the 1,2,4-triazole core.

One notable metal-free approach involves an oxidant- and catalyst-free three-component reaction. This method utilizes isothiocyanates, amidines, and hydrazines to produce fully substituted 1H-1,2,4-triazol-3-amines through a [2+1+2] cyclization process that involves C–S and C–N bond cleavage and the formation of new C–N bonds in a single pot. isres.org

Another significant strategy is the aerobic oxidative cyclization of hydrazones and amines. This method proceeds through a cascade process of C−H functionalization, the formation of double C=N bonds, and oxidative aromatization, using readily available starting materials under favorable operating conditions. isres.org

Iodine-mediated oxidative cyclization has also emerged as a powerful metal-free tool. For instance, 3-trifluoromethyl-1,2,4-triazoles can be synthesized from trifluoroacetimidohydrazides, with dimethylformamide (DMF) serving as the carbon source. This reaction is advantageous due to its operational simplicity and insensitivity to air and moisture. isres.org

Organocatalysis, particularly through [3+2] cycloaddition reactions, has been effectively employed for the synthesis of triazole derivatives. nih.gov For example, the use of pyrrolidine (B122466) as a catalyst enables the copper-free synthesis of functionalized N-aryl-1,2,3-triazoles from enones, aryl azides, and an oxidant in a one-pot reaction. scilit.comscispace.com Similarly, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as a highly effective catalyst for the 1,3-dipolar cycloaddition of α,β-unsaturated esters and azides, leading to the regioselective formation of 1,4-disubstituted-1,2,3-triazoles. nih.gov

Furthermore, a novel and environmentally friendly route for the synthesis of vinyl triazole derivatives involves the direct reaction of alkynes and triazoles promoted by an inorganic base under transition metal-free conditions. rsc.org This method demonstrates excellent functional group tolerance and results in good yields. rsc.org A straightforward, metal-free click protocol has also been developed for the preparation of 1-substituted-1,2,3-triazoles from organic azides and ethenesulfonyl fluoride, which acts as a bench-stable acetylene (B1199291) surrogate. chemrxiv.org This thermal 1,3-dipolar cycloaddition proceeds smoothly to give stable triazole products in excellent yields without the need for additives or chromatographic purification. chemrxiv.org

The following tables summarize key research findings for various metal-free catalytic strategies in the synthesis of 1,2,4-triazole analogues.

Table 1: Iodine-Mediated Synthesis of 3-Trifluoromethyl-1,2,4-triazoles

| Entry | Trifluoroacetimidohydrazide | Solvent | Oxidant | Temperature (°C) | Yield (%) |

| 1 | 2,2,2-Trifluoro-N'-phenylacetimidohydrazide | DMF | I2 | 120 | 85 |

| 2 | N'-(4-Chlorophenyl)-2,2,2-trifluoroacetimidohydrazide | DMF | I2 | 120 | 82 |

| 3 | 2,2,2-Trifluoro-N'-(p-tolyl)acetimidohydrazide | DMF | I2 | 120 | 88 |

| 4 | 2,2,2-Trifluoro-N'-(4-methoxyphenyl)acetimidohydrazide | DMF | I2 | 120 | 90 |

Table 2: Organocatalytic Synthesis of 1,4-Disubstituted-1,2,3-triazoles

| Entry | α,β-Unsaturated Ester | Azide | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl acrylate | Phenyl azide | DBU | DMSO | Room Temp | 92 |

| 2 | Ethyl crotonate | Benzyl azide | DBU | Chloroform | Room Temp | 88 |

| 3 | t-Butyl acrylate | 4-Nitrophenyl azide | DBU | DMSO | Room Temp | 95 |

| 4 | Methyl cinnamate | Phenyl azide | DBU | Chloroform | Room Temp | 85 |

Table 3: Base-Promoted Synthesis of Vinyl-1,2,3-triazole Derivatives

| Entry | Alkyne | Triazole | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylacetylene | 1,2,3-Triazole | Cs2CO3 | DMF | 100 | 92 |

| 2 | 1-Octyne | 1,2,3-Triazole | K2CO3 | DMSO | 110 | 85 |

| 3 | 4-Ethynyltoluene | 1,2,3-Triazole | Cs2CO3 | DMF | 100 | 89 |

| 4 | Diphenylacetylene | 1,2,3-Triazole | Cs2CO3 | DMF | 100 | 92 |

Elucidating Reaction Mechanisms and Intrinsic Reactivity of 1 1h 1,2,4 Triazol 1 Yl Methanamine Frameworks

Mechanistic Pathways of Triazole Ring Formation

The synthesis of the 1,2,4-triazole (B32235) ring, the core of 1-(1H-1,2,4-triazol-1-yl)methanamine, can be achieved through various synthetic routes, each with distinct mechanistic pathways. Two classical methods are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.org The mechanism commences with the nucleophilic attack of the nitrogen atom of the hydrazide on the carbonyl carbon of the amide. wikipedia.org This is followed by a series of intramolecular proton transfers and dehydration steps, leading to the formation of the five-membered triazole ring. wikipedia.org A key step is the intramolecular attack of a nitrogen atom on a carbonyl group to form the heterocyclic ring. wikipedia.org Subsequent elimination of a water molecule results in the aromatic 1,2,4-triazole. wikipedia.org While effective, the Pellizzari reaction often requires high temperatures and long reaction times, which can lead to lower yields. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org

The Einhorn-Brunner reaction provides an alternative route, reacting imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.org The mechanism is initiated by the protonation of the substituted nitrogen of the hydrazine (B178648). wikipedia.org The protonated hydrazine then protonates a carbonyl oxygen of the imide, activating it for nucleophilic attack by the primary amino group of the hydrazine. wikipedia.org The subsequent steps involve the loss of a water molecule, the formation of an iminium ion, a 1,5-proton shift, and an intramolecular cyclization. wikipedia.org A final dehydration step yields the 1,2,4-triazole product. wikipedia.org The regioselectivity of the Einhorn-Brunner reaction is influenced by the acidity of the R groups on the imide. wikipedia.org

More contemporary methods for 1,2,4-triazole synthesis include [3+2] cycloaddition reactions. researchgate.netfrontiersin.org These reactions, often catalyzed by metals like copper, involve the reaction of components such as nitriles and azides. nih.gov For instance, a copper-catalyzed three-component reaction of alkynes, azides, and another component can provide access to a diverse range of substituted 1,2,4-triazoles under mild conditions. frontiersin.org Metal-free cycloaddition reactions have also been developed, for example, between aryl diazonium salts and isocyanates. frontiersin.orgnih.gov

| Reaction | Key Reactants | General Mechanism | Key Intermediates | Conditions |

|---|---|---|---|---|

| Pellizzari Reaction | Amide, Hydrazide | Nucleophilic attack, intramolecular cyclization, dehydration. wikipedia.org | Acyclic adduct, five-membered ring intermediate. wikipedia.org | High temperatures, long reaction times (can be improved with microwave irradiation). wikipedia.org |

| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Protonation, nucleophilic attack, dehydration, 1,5-proton shift, intramolecular cyclization. wikipedia.org | Protonated hydrazine, iminium ion. wikipedia.org | Typically acidic conditions. wikipedia.org |

| [3+2] Cycloaddition | Varies (e.g., Nitriles, Azides) | Concerted or stepwise cycloaddition. researchgate.netfrontiersin.org | Depends on specific reactants. | Often metal-catalyzed (e.g., Cu) or metal-free. frontiersin.orgnih.gov |

Nucleophilic and Electrophilic Reactivity Profiles of the Triazole-Methanamine Moiety

The 1,2,4-triazole ring is π-excessive, meaning it has a higher electron density than a corresponding carbocyclic aromatic ring. chemicalbook.com This electronic nature dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Attack: Due to the high electron density, electrophilic substitution on the 1H-1,2,4-triazole ring occurs at the nitrogen atoms. nih.gov The specific nitrogen atom that undergoes substitution depends on the reaction conditions and the nature of the electrophile.

Nucleophilic Attack: Conversely, the carbon atoms of the 1,2,4-triazole ring are electron-deficient (π-deficient) due to their attachment to two electronegative nitrogen atoms. nih.gov This makes them susceptible to nucleophilic attack, particularly under mild reaction conditions. nih.gov

The methanamine group attached to the N1 position of the triazole ring in this compound introduces additional reactivity. The primary amine is a nucleophilic center and can readily react with various electrophiles. For example, it can undergo reactions such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. scispace.com The presence of this amine group significantly broadens the synthetic utility of the this compound framework.

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of 1,2,4-triazole frameworks is also influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions: In substituted 1,2,4-triazoles, intramolecular hydrogen bonding can play a significant role in determining the conformation and, consequently, the reactivity of the molecule. researchgate.net For example, a hydrogen bond between a substituent and a nitrogen atom of the triazole ring can lock the molecule into a specific conformation, which may either facilitate or hinder a particular reaction.

| Interaction Type | Description | Impact on Reactivity |

|---|---|---|

| Intramolecular Hydrogen Bonding | Hydrogen bonding between atoms within the same molecule. researchgate.net | Influences molecular conformation, which can affect the accessibility of reactive sites. researchgate.net |

| Intermolecular Hydrogen Bonding | Hydrogen bonding between different molecules. nih.govrsc.org | Affects physical properties like melting point and solubility, and can influence reaction rates in solution by stabilizing transition states. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. researchgate.net | Contributes to the stability of molecular aggregates and can influence solid-state reactivity. researchgate.net |

Reduction and Oxidation Behavior of 1,2,4-Triazole Systems

The electrochemical properties of 1,2,4-triazoles have been investigated using techniques such as cyclic voltammetry. Studies have shown that 1,2,4-triazole can undergo reduction. benthamopenarchives.comscispace.com A single reduction wave is typically observed, which is attributed to the reduction of the N=N moiety within the triazole ring. benthamopenarchives.comresearchgate.net This reduction process is generally found to be diffusion-controlled. scispace.com The electrochemical reduction of 1,2,4-triazole is often irreversible, and the peak potential can be influenced by factors such as pH, with the compound being more electrochemically active in acidic media. scispace.comresearchgate.net

The oxidation of 1,2,4-triazole itself is less commonly observed under typical electrochemical conditions, with studies often reporting no oxidation peak in the reverse scan of cyclic voltammetry experiments. benthamopenarchives.comresearchgate.net However, the oxidation of substituted 1,2,4-triazoles can be achieved chemically. For example, 1,2,4-triazoline-3-thiones can be oxidized to the corresponding 1,2,4-triazole-3-sulfonic acids using oxidizing agents like chlorine or bromine. rsc.org The oxidation of other substituted triazoles can also lead to the formation of various derivatives. osi.lv The presence of the methanamine group in this compound could potentially influence its redox behavior, although specific studies on this compound are limited.

Structure-Reactivity Relationships in Functionalized Triazole Analogues

The reactivity of the 1,2,4-triazole ring is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies are therefore essential for understanding and predicting the chemical behavior of functionalized triazole analogues.

The electronic properties of substituents have a profound impact on the reactivity of the triazole ring. Electron-donating groups will increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially less reactive towards nucleophiles. Conversely, electron-withdrawing groups will decrease the electron density of the ring, deactivating it towards electrophiles but activating it for nucleophilic substitution.

The steric properties of substituents also play a critical role. Bulky substituents can hinder the approach of reagents to the triazole ring, thereby decreasing reaction rates. The position of the substituent on the triazole ring is also a key determinant of reactivity. For instance, a substituent at the C3 position will have a different electronic and steric influence on the ring compared to a substituent at the C5 position.

In the context of this compound, functionalization of the methanamine group or the triazole ring itself would lead to a wide range of analogues with diverse reactivity profiles. Understanding these structure-reactivity relationships is fundamental for the development of new 1,2,4-triazole-based compounds with tailored properties. nih.gov

Theoretical and Computational Chemistry Applied to 1 1h 1,2,4 Triazol 1 Yl Methanamine Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the most stable conformation (optimized geometry) and the electronic properties of a molecule.

For 1-(1H-1,2,4-Triazol-1-yl)methanamine, key interactions would involve the lone pairs (n) on the nitrogen atoms of the triazole ring and the amine group, as well as the π-bonds of the ring, acting as donors. The corresponding antibonding orbitals (π* or σ*) act as acceptors. These charge transfers from lone pairs to antibonding orbitals are crucial for stabilizing the molecular structure. acadpubl.eu

Table 1: Illustrative NBO Analysis for Key Interactions in a Triazole System Note: Data is representative of typical interactions found in similar heterocyclic amine systems.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N2) | π(C3-N4) | 25.5 |

| n(N4) | π(N2-C3) | 28.1 |

| n(N-amine) | σ(C-N) | 5.8 |

| π(C3-N4) | π(N2-C5) | 18.9 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent intermediate potential values.

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be localized around the nitrogen atoms of the triazole ring (specifically N2 and N4) and the nitrogen of the primary amine group, due to their lone pairs of electrons. These areas are the primary sites for electrophilic attack. Conversely, the hydrogen atoms, particularly those of the amine group and the C-H on the triazole ring, would exhibit the most positive potential (blue regions), making them susceptible to nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). scholarsresearchlibrary.comyoutube.com The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. scholarsresearchlibrary.com

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical descriptor of molecular reactivity and stability. edu.krd A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. irjweb.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated to further quantify the molecule's reactivity. edu.krd

Table 2: Representative FMO Energies and Global Reactivity Descriptors Note: Values are illustrative, based on DFT calculations for related 1,2,4-triazole (B32235) derivatives.

| Parameter | Symbol | Value (eV) | Formula |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.85 | - |

| LUMO Energy | ELUMO | -0.95 | - |

| Energy Gap | ΔE | 5.90 | ELUMO - EHOMO |

| Chemical Hardness | η | 2.95 | (ELUMO - EHOMO) / 2 |

| Chemical Softness | S | 0.34 | 1 / (2η) |

| Electronegativity | χ | 3.90 | -(EHOMO + ELUMO) / 2 |

The Fukui function comes in three forms:

f+ : for nucleophilic attack (electron acceptance). A high value indicates a good site for an incoming nucleophile.

f- : for electrophilic attack (electron donation). A high value indicates a good site for an incoming electrophile.

f0 : for radical attack.

The dual descriptor (Δf) is the difference between f+ and f-. It provides a clearer picture of reactivity:

Δf > 0 : The site is favorable for a nucleophilic attack.

Δf < 0 : The site is favorable for an electrophilic attack.

For this compound, analysis would likely show that the N2 and N4 atoms of the triazole ring, along with the nitrogen of the amine group, are the primary sites for electrophilic attack (high f- values). nih.gov The carbon atoms of the triazole ring would likely be the preferred sites for nucleophilic attack (high f+ values). researchgate.net

Table 3: Predicted Local Reactivity Sites from Fukui/Dual Descriptor Analysis

| Atom | Predicted f+ | Predicted f- | Predicted Δf | Favored Attack Type |

|---|---|---|---|---|

| N (Amine) | Low | High | < 0 | Electrophilic |

| N2 (Triazole) | Low | High | < 0 | Electrophilic |

| C3 (Triazole) | High | Low | > 0 | Nucleophilic |

| N4 (Triazole) | Low | High | < 0 | Electrophilic |

| C5 (Triazole) | High | Low | > 0 | Nucleophilic |

Computational Prediction of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules containing the 1,2,4-triazole core. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully used to study the spectroscopic characteristics of related molecules like 4H-1,2,4-triazol-4-amine. researchgate.neteurjchem.com Such studies involve optimizing the molecular geometry and then calculating vibrational frequencies to predict the Fourier-Transform Infrared (FT-IR) spectrum. The calculated harmonic vibrational frequencies can be correlated with experimental FT-IR spectra, aiding in the assignment of complex vibrational modes. researchgate.net For example, theoretical calculations can distinguish between the various C-N, N-N, and N-H bending and stretching vibrations within the triazole ring and its substituents. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Visible absorption spectra. researchgate.net This method provides information on the maximum absorption wavelength (λmax) and the nature of the electronic excitations, such as n → π* or π → π* transitions, which are characteristic of the heterocyclic ring system. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. rsc.org While experimental NMR data for derivatives like [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride provides precise chemical shifts and coupling constants, computational predictions help in assigning these signals to specific nuclei and understanding how the electronic environment of each atom is influenced by the molecular structure. rsc.org For example, calculations can show how the electronegativity of the triazole nitrogen atoms and the aminomethyl substituent affects the chemical shifts of adjacent protons and carbons.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Description |

|---|---|---|---|

| N-H stretch | 3281 | 3402 | Amine group stretching |

| C=N stretch | 1644 | 1652 | Triazole ring stretching |

| N-N stretch | 1450 | 1458 | Triazole ring stretching |

| CNNH torsion | 873 | 882 | Torsional vibration |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. For compounds containing the this compound moiety, MD simulations provide critical insights into their conformational flexibility, stability, and interactions with the surrounding environment, such as a solvent or a biological receptor. pensoft.netresearchgate.net

Simulations typically run for nanoseconds to microseconds, tracking the positions and velocities of all atoms in the system. pensoft.net Analysis of the MD trajectory can reveal the preferred conformations of the molecule. For this compound, this would involve determining the rotational barriers and preferred dihedral angles around the C-C and C-N single bonds connecting the aminomethyl group to the triazole ring. Conformational analysis of related heterocyclic systems, such as tetrahydro-1,2,4-oxadiazines, has utilized temperature-dependent NMR spectroscopy to study ring inversion and substituent inversion barriers, which are phenomena that can also be effectively modeled using MD simulations. clockss.org

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the molecule. pensoft.netnih.gov For example, in a ligand-receptor complex, the RMSD of the ligand can indicate whether it maintains a stable binding pose. nih.gov The Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) are other metrics that provide information about the compactness and solvent exposure of the molecule during the simulation. pensoft.net These analyses help to build a comprehensive picture of the molecule's dynamic behavior and its energetically favorable shapes.

Computational Studies on Molecular Interactions (e.g., Ligand-Receptor Binding)

The 1,2,4-triazole scaffold is a common feature in many biologically active compounds, and computational methods are essential in drug discovery for studying how these molecules interact with their protein targets. nih.gov Molecular docking and free energy calculations are the primary tools used to predict the binding mode and affinity of ligands containing the this compound core to receptor active sites. nih.govphyschemres.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. physchemres.org For example, derivatives of 1,2,4-triazole have been docked into the active sites of various enzymes, such as T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), histone deacetylase 2 (HDAC2), and Epidermal Growth Factor Receptor (EGFR), to investigate their potential as inhibitors. eurjchem.comnih.govajchem-a.com These studies identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the triazole derivative and amino acid residues in the binding pocket. pensoft.netresearchgate.net

Following docking, MD simulations are often performed on the ligand-receptor complex to assess its stability and refine the binding pose. nih.govmdpi.com The binding free energy, a measure of binding affinity, can then be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). pensoft.netnih.gov A more negative binding free energy generally indicates a stronger and more spontaneous interaction. physchemres.org For example, in a study identifying TIM-3 inhibitors, a triazole derivative named HIT104310526 showed a very favorable MM-GBSA binding free energy of -82.87 kcal/mol, indicating superior binding stability and affinity compared to other candidates. nih.gov

These computational approaches allow for the virtual screening of large compound libraries and provide a rational basis for designing new derivatives with improved potency and selectivity. nih.govrowan.edu

| Compound/Derivative | Protein Target | Method | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| HIT104310526 | TIM-3 | MM-GBSA | -82.87 | GLY-25, PRO-24 |

| Imidazolo-Triazole Derivative (F4) | HDAC2 (4LXZ) | Docking | -8.7 | HIS 146, PHE 155, PHE 210, LEU 276 |

| Vorinostat (Standard) | HDAC2 (4LXZ) | Docking | -7.2 | Not specified |

| Adamantane-linked triazole (1) | 11β-HSD1 | Docking | -8.30 | Not specified |

Design, Synthesis, and Characterization of Derivatives and Structural Analogues of 1 1h 1,2,4 Triazol 1 Yl Methanamine

Strategic Modifications at the Aminomethyl Position

The primary amino group of 1-(1H-1,2,4-triazol-1-yl)methanamine is a key site for derivatization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The nucleophilic nature of the amine facilitates reactions with various electrophiles, leading to the formation of amides, sulfonamides, ureas, and other N-substituted derivatives.

One common strategy involves the acylation of the amino group to form N-acyl derivatives. For instance, reaction with acyl chlorides or carboxylic acids under appropriate coupling conditions yields a range of N-( (1H-1,2,4-triazol-1-yl)methyl) amides. This approach has been utilized to synthesize series of compounds for biological evaluation, such as potential anticonvulsant agents. mdpi.com The synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives has been reported, where the triazole moiety is attached to a phenyl ring which is then linked to an amide group. mdpi.com

Another modification strategy at the aminomethyl position is its incorporation into more complex heterocyclic systems. For example, derivatives of [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine have been synthesized and further elaborated. The amino group can be protected, for instance as a tert-butyl carbamate, to allow for selective reactions at other positions, or it can be used as a handle for further synthetic transformations, including alkylation and cyclization reactions to form fused ring systems. rsc.org For example, 2-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govrsc.orgacs.orgtriazolo[1,5-a]pyrazine has been successfully synthesized from a [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine derivative. rsc.org

The aminomethyl group can also serve as a linker to attach the triazole moiety to other pharmacophores. This is exemplified by the synthesis of 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines, where the aminomethyl group is part of a larger substituent on the triazole ring. nih.gov

The following table summarizes some examples of modifications at the aminomethyl position and the resulting derivatives.

| Starting Material | Reagent/Condition | Modification Type | Resulting Derivative |

| This compound | Acyl Chloride | Acylation | N-((1H-1,2,4-triazol-1-yl)methyl)amide |

| (3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl)methanamine | Boc-anhydride | N-Protection | tert-butyl ((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)methyl)carbamate rsc.org |

| tert-butyl ((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)methyl)carbamate | Deprotection, then intramolecular cyclization | Cyclization | 2-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govrsc.orgacs.orgtriazolo[1,5-a]pyrazine rsc.org |

Substituent Effects on the 1,2,4-Triazole (B32235) Heterocycle

The synthesis of substituted 1,2,4-triazole derivatives can be achieved through various methods. One approach involves the cyclization of appropriately substituted precursors. For example, substituted amino-1,2,4-triazoles can be synthesized from N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides under acidic conditions. organic-chemistry.org The nature of the substituents on the starting materials directly translates to the substitution pattern on the final triazole ring.

Structure-activity relationship studies have shown that the type and position of substituents on the triazole ring can significantly impact biological activity. For instance, in a series of 1,2,4-triazole derivatives evaluated for antibacterial activity, the presence of an electron-withdrawing chlorine atom on a phenyl ring at the C-5 position of the triazole increased potency against Gram-positive bacteria. mdpi.com Similarly, for antifungal 1,2,4-triazole derivatives, the nature of the substituent at various positions has been shown to be critical for their interaction with the target enzyme, CYP51. researchgate.net

The tautomeric behavior of the 1,2,4-triazole ring can also be influenced by substituents. The position of the tautomeric hydrogen atom (N1-H, N2-H, or N4-H) can be affected by the electron-donating or electron-withdrawing nature of the substituents at the C3 and C5 positions. researchgate.net This, in turn, can affect the molecule's three-dimensional shape and its ability to interact with biological targets.

The following table provides examples of substituent effects on the properties of 1,2,4-triazole derivatives.

| Substituent | Position | Effect | Reference |

| Electron-withdrawing group (e.g., -Cl) | C5-phenyl | Increased antibacterial activity | mdpi.com |

| Electron-donating group (e.g., -OH, -NH2) | C5 | Stabilize the N2-H tautomer | researchgate.net |

| Electron-withdrawing group (e.g., -COOH, -CHO) | C5 | Stabilize the N1-H tautomer | researchgate.net |

| Hydroxyl group on phenyl ring | C3 | Favorable for antibacterial effect | mdpi.com |

Construction of Fused and Polyheterocyclic Systems Incorporating Triazole Units

To explore a wider chemical space and introduce conformational rigidity, the 1,2,4-triazole ring of this compound can be incorporated into fused or polyheterocyclic systems. This is achieved by constructing additional rings onto the triazole core or by using the triazole as a building block for more complex scaffolds.

One synthetic strategy involves the cyclocondensation of suitable precursors. For example, substituted 6-(1H-benzimidazol-2-yl)- nih.govrsc.orgacs.orgtriazolo[3,4-a]phthalazine derivatives have been synthesized from [4-(1H-benzimidazol-2-yl)-phthalazin-1-yl]hydrazine. researchgate.netresearchgate.net This reaction involves the formation of the triazole ring as part of a larger, fused system. Similarly, 1,2,4-triazolo[3,4-b] nih.govnih.govbenzoxazoles can be synthesized from ester ethoxycarbonylhydrazones and primary amines. nih.gov

Another approach is the intramolecular cyclization of a suitably functionalized 1,2,4-triazole derivative. For instance, a 1,2,4-triazene can be cyclized to a 1,2,4-triazole using various oxidizing agents. researchgate.net Visible light-induced cyclization reactions have also been reported for the synthesis of 1,2,4-triazolines, which can be subsequently converted to 1,2,4-triazoles. rsc.org

The construction of such fused systems can lead to molecules with unique three-dimensional shapes and improved pharmacological properties. For example, the fusion of a triazole ring with other heterocyclic systems like pyrazine (B50134) or pyridazine (B1198779) has been explored in the context of developing c-Met inhibitors for cancer therapy. nih.gov

The following table presents examples of fused and polyheterocyclic systems incorporating a 1,2,4-triazole unit.

| Fused System | Synthetic Precursor(s) | Synthetic Method | Reference |

| nih.govrsc.orgacs.orgtriazolo[3,4-a]phthalazine | [4-(1H-benzimidazol-2-yl)-phthalazin-1-yl]hydrazine | Cyclocondensation | researchgate.netresearchgate.net |

| nih.govrsc.orgacs.orgtriazolo[3,4-b] nih.govnih.govbenzoxazole | Ester ethoxycarbonylhydrazone and primary amine | Cyclization | nih.gov |

| 1,2,3-triazolo[4,5-b]pyrazine | Heterocyclic diamine and a nitrite | Cyclization | nih.gov |

| Pyridyl-substituted 1,2,4-triazoles | N-acylated 4-(aminomethyl)pyridines and aryldiazonium salts | [3 + 2] cyclocondensation | nih.gov |

Bioisosteric Replacements and Pharmacophore Modifications in Triazole Analogues

Bioisosterism is a key strategy in medicinal chemistry for optimizing the properties of a lead compound. The 1,2,4-triazole ring is a well-known bioisostere for various functional groups, most notably the amide bond. acs.orgnih.gov This is due to their similar size, planarity, and hydrogen bond accepting capabilities. nih.gov Replacing a metabolically labile amide with a more stable triazole ring can improve the pharmacokinetic profile of a drug candidate. acs.orgnih.gov

Both 1,2,4- and 1,2,3-triazoles have been successfully employed as non-classical amide bioisosteres. nih.govacs.org For example, the replacement of an amide with a 1,2,4-triazole in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives led to improved potency and metabolic stability. acs.org Crystallographic studies revealed that the 1,2,4-triazole could replicate the key hydrogen bonding interactions of the original amide with the target protein. acs.org

Beyond amide bioisosterism, the triazole ring can also serve as a bioisosteric replacement for other five- or six-membered heterocycles. researchgate.net This allows for the exploration of novel chemical space while retaining key pharmacophoric features. The choice between a 1,2,3- and a 1,2,4-triazole, as well as the substitution pattern on the ring, can influence the vectoral properties of the molecule and its interactions with the biological target. nih.gov

Pharmacophore modification also involves the replacement of other parts of the molecule with bioisosteric groups. For example, in the development of microtubule targeting agents, triazoles have been used as bioisosteres for the cis-olefinic bond of combretastatin (B1194345) A-4 to improve stability and potency. nih.gov

The following table provides examples of bioisosteric replacements involving the triazole ring.

| Original Functional Group/Moiety | Bioisosteric Replacement | Rationale | Reference |

| Amide bond | 1,2,4-Triazole or 1,2,3-Triazole | Improved metabolic stability, similar H-bonding capacity | acs.orgnih.govacs.org |

| cis-Olefinic bond | 1,2,3-Triazole | Increased rigidity, prevention of isomerization | nih.gov |

| Oxazole ring | Pyridine ring | Enhancement of cytotoxic potency | nih.gov |

| Carboxylic acid | 1,2,3,4-Tetrazole | Mimics the acidic properties | nih.govacs.org |

Advanced Analytical Methodologies for the Characterization of 1 1h 1,2,4 Triazol 1 Yl Methanamine and Its Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are indispensable for elucidating the molecular framework of 1-(1H-1,2,4-triazol-1-yl)methanamine and its analogues. By probing the interactions of molecules with electromagnetic radiation, these methods offer a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of 1,2,4-triazole (B32235) derivatives, the protons on the triazole ring typically appear as distinct singlets in the aromatic region. For instance, in a series of novel 1,2,4-triazole derivatives containing amino acid fragments, the two protons of the triazole ring consistently show singlets at approximately δ 8.20 ppm and δ 7.85 ppm in DMSO-d₆. nih.gov The methylene (B1212753) protons (CH₂) adjacent to the triazole ring and the amine group also exhibit characteristic signals. For [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, the CH₂ protons appear as a singlet at δ 4.30 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the 1,2,4-triazole ring typically resonate at specific chemical shifts. For example, in tert-butyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate, the triazole carbons appear at δ 150.9 ppm and δ 145.3 ppm. nih.gov The chemical shifts are influenced by the nature and position of substituents on the triazole ring and its side chains.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for 1,2,4-Triazole Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Source |

| [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride | DMSO-d₆ | 8.95 (s, 3H, NH₃), 4.30 (s, 2H, CH₂) | 152.94, 152.22 (q, J=37.8 Hz), 119.47 (q, J=269.3 Hz), 33.96 | rsc.org |

| Tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl)methyl)carbamate | DMSO-d₆ | 7.36 (t, J=6.1 Hz, 1H, NH), 4.19 (d, J=6.1 Hz, 2H, CH₂), 4.00 (s, 3H, CH₃) | 161.17, 155.55, 143.12 (q, J=40.1 Hz), 118.08 (q, J=270.8 Hz), 78.03, 37.34, 37.05, 28.17 | rsc.org |

| Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | DMSO-d₆ | 9.98 (s, 1H), 8.22 (s, 1H, Triazole-H), 7.86 (s, 1H, Triazole-H), 7.52 (d, J=8.2 Hz, 2H), 7.35 (d, J=8.3 Hz, 2H) | 171.1, 156.5, 150.9 (Triazole-C), 145.3 (Triazole-C), 141.3, 137.9, 126.1, 119.2, 72.9, 67.5, 61.4, 60.1, 30.8, 27.6, 22.6, 19.7, 19.0 | nih.gov |

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl₃/DMSO-d₆ | 12.67 (bs, 1H, NH), 7.19-7.81 (m, 5H, Ar-H), 6.95 (d, 1H, J=9.6 Hz), 5.41 (s, 2H, NH₂), 4.47 (bs, 2H, CH₂) | 160.9 (C-5), 157.1 (C-3), 135.7, 126.3, Aromatic carbons (118.3-164.3), 59.8 (CH₂) | urfu.ru |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The FT-IR spectrum of a 1,2,4-triazole derivative typically displays several key absorption bands. researchgate.net

N-H Stretching: For compounds with an amino group or an N-H bond on the triazole ring, a stretching vibration is observed, often around 3126-3211 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are usually found in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching appears between 2800-3000 cm⁻¹. researchgate.net

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring are characteristic and appear in the 1500-1600 cm⁻¹ range. For example, a band at 1595 cm⁻¹ can be attributed to the endocyclic N=N bond. researchgate.net

Ring Vibrations: Other ring stretching modes for 1,2,4-triazoles can be observed at various frequencies, including around 1564-1520 cm⁻¹, 1495-1448 cm⁻¹, and 1272-1254 cm⁻¹. researchgate.net

C-N Stretching: A band corresponding to the C-N-C linkage within the ring can be seen at approximately 1045 cm⁻¹. researchgate.net

The presence and exact position of these bands can confirm the integrity of the triazole ring and the identity of various functional groups attached to it.

Table 2: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| N-H Stretching (amino group) | 3211 | researchgate.net |

| C-H Stretching (aromatic) | 3032 - 3101 | researchgate.net |

| C-H Stretching (aliphatic) | 2885 - 2908 | |

| C=N Stretching (imine group) | 1603 | |

| N=N Stretching (endocyclic) | 1595 | researchgate.net |

| C=N Stretching (triazole ring) | 1507 | |

| C=C Stretching (aromatic) | 1472 - 1531 | researchgate.net |

| C-N-C Stretching (endocyclic) | 1045 | researchgate.net |

| C-S Stretching | 719 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a compound. nih.gov

The analysis of polar triazole derivatives like this compound can be challenging via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) due to their polar nature and poor fragmentation efficiency. sciex.comsciex.com This often results in high chemical noise and interferences from the sample matrix. sciex.comsciex.com To overcome these challenges, techniques like Differential Mobility Spectrometry (DMS) can be coupled with LC-MS/MS to improve selectivity and reduce noise, enabling detection at low levels. sciex.comeurl-pesticides.eu

Under electron impact (EI) or chemical ionization (CI), 1,2,4-triazole derivatives undergo characteristic fragmentation. The molecular ion peak [M]⁺ is typically observed, confirming the molecular weight. fluorine1.ru Fragmentation of the triazole ring often involves the elimination of neutral molecules like HCN or N₂. fluorine1.ru For derivatives with substituents, fragmentation patterns can reveal the structure of the side chains. For example, the mass spectra of glucopyranosyl derivatives of 1,2,4-triazole show common fragment ions at m/z 331, 127, and 109, while amino derivatives often exhibit a common fragment at an m/z value of 60. researchgate.net

HRMS is particularly useful for confirming the identity of newly synthesized compounds. For instance, the calculated mass for the protonated molecule [M+H]⁺ of tert-butyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate was 376.1980, with the found value being 376.1983, confirming its elemental composition. nih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 1,2,4-Triazole Derivatives

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is useful for characterizing compounds containing chromophores, such as aromatic rings and conjugated systems. The 1,2,4-triazole ring itself absorbs in the UV region. In studies of new bola-type azole derivatives, intensive absorption maxima were observed around 300 nm, which is characteristic of the electronic transitions within the heteroaromatic cores. nih.gov Upon excitation at this wavelength, these compounds exhibited intensive fluorescence, indicating their potential application as fluorophores. nih.gov The position and intensity of the absorption bands (λmax) can be influenced by substituents on the triazole ring and the solvent used.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

While spectroscopic methods provide invaluable information about molecular structure, X-ray diffraction analysis offers an unambiguous determination of the atomic arrangement in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

The structure of numerous 1,2,4-triazole derivatives has been confirmed using this method. For example, the analysis of dimethyl[(1H-1,2,4-triazol-1-yl)methyl]amine monohydrate revealed that the C(sp²)–N bonds in the triazole ring are shorter than conventional single bonds, suggesting specific stereoelectronic interactions. researchgate.net In another study, the structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was confirmed, with the compound crystallizing in the triclinic crystal system and P-1 space group. mdpi.com This analysis provides absolute confirmation of the connectivity and stereochemistry proposed by spectroscopic methods. Hirshfeld surface analysis can also be employed to investigate intermolecular contacts, revealing the role of interactions such as H···H, H···N, and H···O in forming the supramolecular structure in the crystal. researchgate.net

Table 4: Crystallographic Data for a 1,2,4-Triazole Derivative

| Parameter | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Source |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 9.0494(3) | mdpi.com |

| c (Å) | 12.3789(4) | mdpi.com |

| α (°) | 88.586(2) | mdpi.com |

| β (°) | 84.145(2) | mdpi.com |

| γ (°) | 71.956(2) | mdpi.com |

Powder X-ray Diffraction for Phase Purity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique crucial for the characterization of crystalline solid materials. For this compound and its crystalline derivatives, PXRD is the primary method for assessing phase purity. The technique works by directing X-ray beams at a powdered sample and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern is a unique fingerprint of the crystalline structure.

The assessment of phase purity involves comparing the experimentally obtained PXRD pattern with a reference pattern for the pure compound, which can be generated from single-crystal X-ray data or obtained from crystallographic databases. The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material. acs.org Conversely, a broad, featureless halo would suggest the presence of amorphous content. acs.org

Phase purity is confirmed when the experimental pattern matches the reference pattern exactly. Any additional peaks indicate the presence of crystalline impurities or different polymorphic forms of the compound. For instance, in the synthesis of new triazole-containing heterocyclic systems, X-ray diffraction is essential to confirm the molecular and supramolecular structure of the final product. mdpi.commdpi.com The operational parameters for a typical PXRD analysis are outlined in the table below.

| Parameter | Typical Value/Setting | Reference |

|---|---|---|

| Radiation Source | Cu-Kα (λ = 1.5418 Å) | acs.org |

| Operating Voltage | 40 kV | acs.org |

| Operating Current | 40 mA | acs.org |

| Scan Range (2θ) | 5° to 40° | acs.org |

| Step Size | 0.02° | acs.org |

| Scan Rate | 5 °/min | acs.org |

Advanced Chromatographic Techniques for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound and its derivatives, ensuring their chemical purity. Given the potential for chirality in substituted derivatives, chiral HPLC methods are particularly important for separating enantiomers. nih.gov

Reversed-phase HPLC (RP-HPLC) is commonly employed to determine the lipophilicity and purity of new 1,2,4-triazole derivatives. researchgate.net For more complex separations, such as the resolution of enantiomers, chiral stationary phases (CSPs) are utilized. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven effective for the enantioseparation of various triazole compounds. nih.govnih.gov The choice of mobile phase, typically a mixture of an organic modifier (like ethanol (B145695) or acetonitrile) and a buffer or additive (like diethylamine), is critical for achieving optimal resolution between enantiomers or separating the main compound from its impurities. japsonline.com

Furthermore, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and selectivity, making it a powerful tool for quantifying trace levels of triazole compounds and their metabolites in complex matrices. nih.govepa.gov This technique is invaluable for purity analysis and for studying the degradation pathways of triazole-based compounds. nih.gov

Below is a table summarizing various chromatographic conditions used for the analysis of 1,2,4-triazole derivatives.

| Analyte Type | Column (Stationary Phase) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|

| Chiral Triazole Fungicides | Chiralcel OD (Cellulose derivative) | n-Hexane / Isopropanol | Not specified | UV | nih.gov |

| Novel Chiral Triazoles | Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) | Hexane / Ethanol or Isopropanol | Not specified | CD / UV | nih.gov |

| Albaconazole Enantiomers | Chiralpak IG-3 (Amylose derivative) | Ethanol / Diethylamine (100:0.1 v/v) | 1.0 | DAD (240 nm) | japsonline.com |

| Albaconazole Enantiomers | Chiralpak IG-3 (Amylose derivative) | Acetonitrile / 10 mM Ammonium (B1175870) Bicarbonate (90:10 v/v) | 0.5 | ESI-MS/MS | japsonline.com |

| 1,2,4-Triazole in Water | Aquasil C18 | Water / Methanol with Formic Acid | Not specified | LC-MS/MS | epa.gov |

Thermal Analysis Techniques (TGA, DSC, DTA)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition behavior of this compound and its derivatives. These methods provide critical information about melting points, phase transitions, and decomposition kinetics under controlled atmospheric and temperature conditions. jocpr.comresearchgate.net

TGA measures the change in mass of a sample as a function of temperature or time, revealing information about dehydration, desolvation, and decomposition processes. DSC and DTA measure the heat flow and temperature difference, respectively, between a sample and a reference material. These techniques identify endothermic events (e.g., melting, vaporization) and exothermic events (e.g., crystallization, decomposition).

Studies on various 1,2,4-triazole derivatives show they often possess good thermal stability. jocpr.comresearchgate.net For example, the thermal decomposition of some derivatives was observed to be a single-step process occurring at temperatures above 200°C. jocpr.com By conducting these analyses at multiple heating rates, kinetic parameters such as the activation energy (Ea) and pre-exponential factor (A) for the decomposition process can be calculated using methods like those developed by Kissinger and Ozawa. researchgate.netacs.org This information is vital for understanding the stability of the compounds under thermal stress. Theoretical studies have also been conducted to simulate and understand the complex, multistep decomposition pathways of nitrated 1,2,4-triazoles. researchgate.net

The table below presents thermal analysis data for representative 1,2,4-triazole derivatives.

| Compound | Technique | Decomposition Range (°C) | Peak Temp. (Tp) (°C) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|---|